molecular formula C15H15NO3 B1305532 8-Acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 312714-12-8

8-Acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No. B1305532
CAS RN: 312714-12-8
M. Wt: 257.28 g/mol
InChI Key: MAHHEUJIITYGOD-UHFFFAOYSA-N
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Description

“8-Acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C15H15NO3 . It has been mentioned in the context of being a positive allosteric modulator (PAM) and agonist of α7 nicotinic acetylcholine receptors (nAChRs) .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopenta[c]quinoline core, which is a bicyclic structure consisting of a cyclopentane ring fused with a quinoline . The compound also contains an acetyl group (COCH3) and a carboxylic acid group (COOH) .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 257.28 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound’s topological polar surface area is 66.4 Ų .

Mechanism of Action

This compound has been mentioned as a positive allosteric modulator (PAM) and agonist of α7 nicotinic acetylcholine receptors (nAChRs) . This means it can bind to these receptors and enhance their response to the neurotransmitter acetylcholine.

properties

IUPAC Name

8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-8(17)9-5-6-13-12(7-9)10-3-2-4-11(10)14(16-13)15(18)19/h2-3,5-7,10-11,14,16H,4H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHHEUJIITYGOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389677
Record name 8-Acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

CAS RN

312714-12-8
Record name 8-Acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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